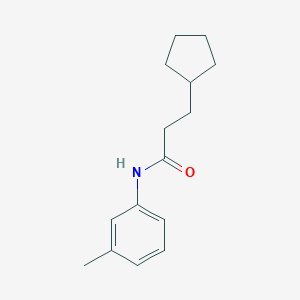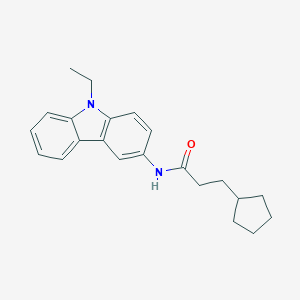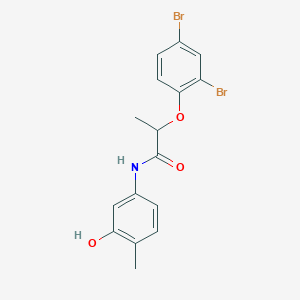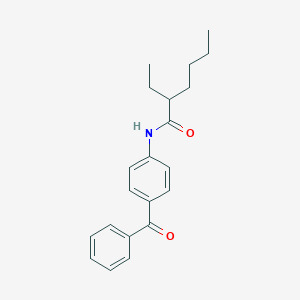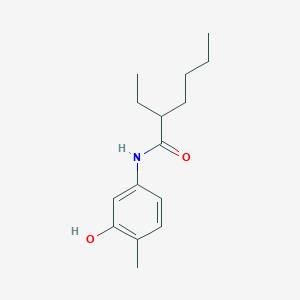
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate, also known as Coumarin-4-methoxybenzenesulfonate (CMBS), is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of coumarin, a natural substance found in many plants, and has been synthesized for its potential use in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of CMBS involves the covalent modification of sulfhydryl groups in proteins, which can affect their function and activity. This compound reacts with sulfhydryl groups in a variety of proteins, including enzymes, ion channels, and transporters, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMBS depend on the specific proteins that are modified by this compound. For example, CMBS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, which is involved in the regulation of salt and water transport in the lungs and other organs. This inhibition may have potential therapeutic applications for the treatment of cystic fibrosis and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CMBS in lab experiments is its high specificity for sulfhydryl groups, which allows for the selective modification of specific proteins. However, one limitation of this compound is its potential toxicity and non-specific effects, which can affect the interpretation of experimental results.
Future Directions
There are many potential future directions for the use of CMBS in scientific research. For example, this compound could be used in the development of new drugs and treatments for diseases such as cystic fibrosis and cancer. It could also be used in the study of protein structure and function, as well as the measurement of protein-ligand interactions. Further research is needed to fully understand the potential applications of CMBS in these areas.
Synthesis Methods
The synthesis of CMBS involves the reaction of coumarin-7-carboxylic acid with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
CMBS has been used in scientific research for a variety of purposes, including the study of enzyme kinetics, protein structure, and membrane transport. It has also been used as a fluorescent probe for the detection of sulfhydryl groups in proteins and the measurement of protein-ligand interactions.
properties
Molecular Formula |
C17H14O6S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H14O6S/c1-11-9-17(18)22-16-10-13(5-8-15(11)16)23-24(19,20)14-6-3-12(21-2)4-7-14/h3-10H,1-2H3 |
InChI Key |
UTMOHZXHYYTSKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



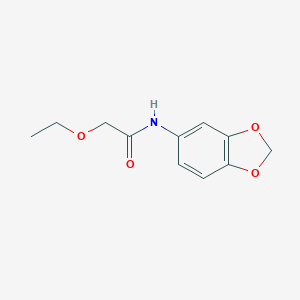
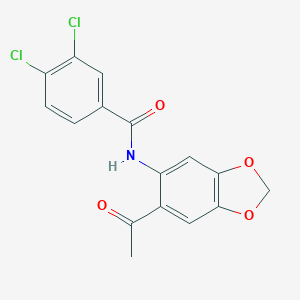

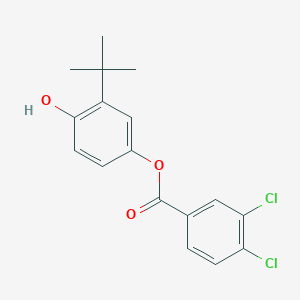
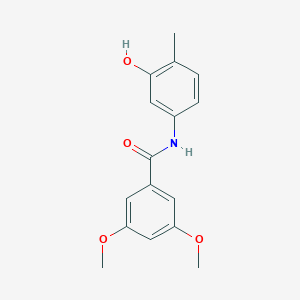

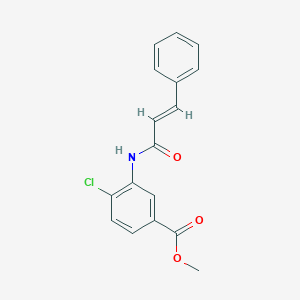
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
